![molecular formula C16H13BrF3NO3S B2989259 N-{2-[(4-bromophenyl)sulfonyl]ethyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 338956-10-8](/img/structure/B2989259.png)
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-3-(trifluoromethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{2-[(4-bromophenyl)sulfonyl]ethyl}-3-(trifluoromethyl)benzenecarboxamide” is a chemical compound with the molecular formula C16H13BrF3NO3S . It has a molecular weight of 436.24.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carboxamide group and a trifluoromethyl group. It also has an ethyl chain attached to a sulfonyl group, which is further attached to a bromophenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 436.24. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
Synthesis and Chemical Properties
Research into compounds structurally related to N-{2-[(4-bromophenyl)sulfonyl]ethyl}-3-(trifluoromethyl)benzenecarboxamide often focuses on the synthesis of novel chemical entities with unique properties. These compounds are investigated for their potential in various applications, including as insecticides, in medicinal chemistry, and in materials science. For instance, the synthesis and characterization of related benzene sulfonamide compounds highlight the exploration of new chemical entities for potential applications in disease treatment and as catalysts in chemical reactions (Küçükgüzel et al., 2013).
Applications in Material Science
Compounds with sulfonamide groups and related structures have been explored for their potential in material science, such as in the development of anion exchange membranes for alkaline fuel cells. These materials are designed to improve the efficiency and stability of fuel cells, showcasing the broad utility of sulfonamide derivatives in enhancing technological applications (Yang et al., 2014).
Biomedical Research
In the realm of biomedical research, sulfonamide derivatives have been investigated for their potential as inhibitors of various biological targets. Studies have identified compounds with sulfonamide groups as potential inhibitors of carbonic anhydrases, which play a significant role in various physiological processes. These findings indicate the potential therapeutic applications of sulfonamide derivatives in treating diseases related to the dysregulation of these enzymes (Supuran et al., 2013).
Environmental and Catalytic Applications
Sulfonated aromatic frameworks, including those related to the compound , have been synthesized and evaluated for their catalytic performance. These materials demonstrate promising applications as solid acid catalysts, potentially offering new solutions for chemical synthesis and environmental remediation (Goesten et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
The presence of a sulfonyl group and a trifluoromethyl group suggests that it could participate in a range of chemical reactions, including electrophilic aromatic substitution . The bromophenyl group may also play a role in these interactions .
Pharmacokinetics
Factors such as its molecular weight and the presence of various functional groups may influence its bioavailability .
properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfonylethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO3S/c17-13-4-6-14(7-5-13)25(23,24)9-8-21-15(22)11-2-1-3-12(10-11)16(18,19)20/h1-7,10H,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLXHIOCWRXQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-3-(trifluoromethyl)benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2989176.png)
![4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid](/img/structure/B2989178.png)

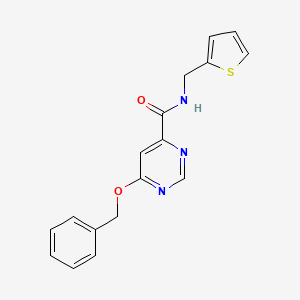

![methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2989184.png)
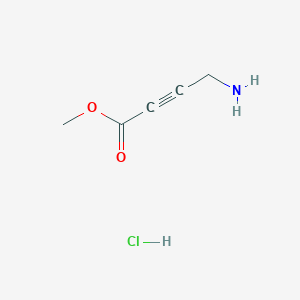
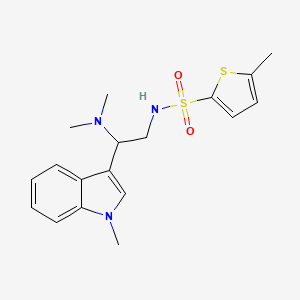
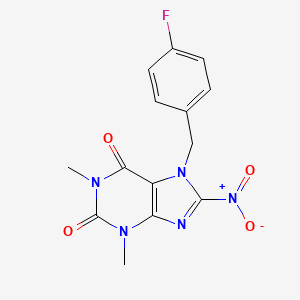
![2-(1-Methylindol-3-yl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989191.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2989192.png)
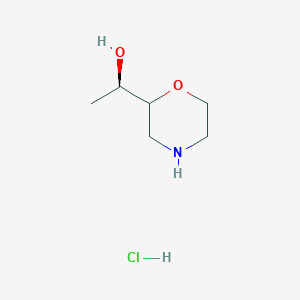
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2989197.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2989198.png)